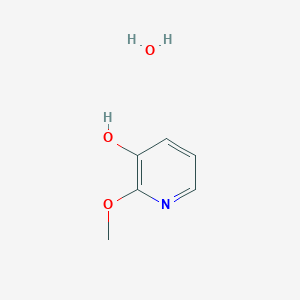

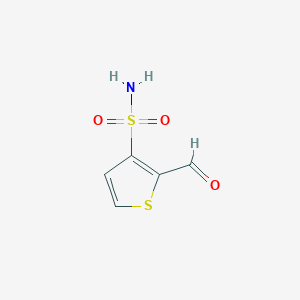

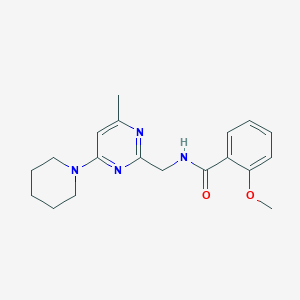

![molecular formula C23H21N3O2S B3007268 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide CAS No. 922956-19-2](/img/structure/B3007268.png)

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide" is a heterocyclic molecule that appears to be related to various synthesized acetamide derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the research data suggests a focus on the synthesis and biological evaluation of related heterocyclic acetamide compounds, which often exhibit significant pharmacological properties.

Synthesis Analysis

The synthesis of related thiazolyl and pyridinyl acetamide derivatives is well-documented. For instance, thiazolo[3,2-a]pyridines were synthesized from 2-[N-(4-ethoxyphenyl)-acetamide-2-yl]-4,5-dihydro-4-thiazolinone, indicating a method for constructing complex heterocycles from simpler acetamide precursors . Similarly, N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides were synthesized from aminothieno[2,3-b]pyridine carboxylic acid esters and cyanoacetyl compounds, showcasing another approach to heterocyclic acetamide derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using analytical and spectral data, including NMR, IR, and MS techniques . For example, the pKa determination of benzothiazole-2-yl acetamide derivatives involved UV spectroscopic studies, which also provided insights into the protonation sites of the molecules . These techniques would be essential for confirming the structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of related compounds includes various cyclization reactions and interactions with different reagents to form diverse heterocyclic structures . For instance, the cyclization of cyanoacetamide derivatives led to a mix of heterocyclization products, demonstrating the complexity of reactions involving these molecules . Understanding the reactivity patterns of similar compounds could provide insights into the potential chemical reactions of the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their acidity constants, are crucial for their potential biological activity . The pKa values of benzothiazole-2-yl acetamide derivatives were determined to understand their protonation behavior, which is important for their interaction with biological targets . Similarly, the solubility, melting points, and stability of "this compound" would be important properties to analyze.

Biological Activities Analysis

Several of the synthesized acetamide derivatives exhibit biological activities, such as Src kinase inhibitory and anticancer activities . For example, N-benzyl substituted thiazolyl acetamide derivatives were evaluated for their ability to inhibit Src kinase and showed promising results in inhibiting cell proliferation in various cancer cell lines . The compound may also possess similar biological activities, which would warrant further investigation.

Aplicaciones Científicas De Investigación

Anticancer Activity

- Pyridine linked thiazole hybrids, including compounds similar to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide, show promising anticancer activity. Specifically, certain pyridine-thiazole compounds revealed significant activity against breast and liver cancer cell lines (Alaa M. Alqahtani & A. Bayazeed, 2020).

- Another study on thiazole derivatives showed reasonable anticancer activity against various cancer types, particularly effective against melanoma-type cell lines (M. Duran & Ş. Demirayak, 2012).

- Imidazo[4,5-b]pyridine derivatives, related to the compound , have been identified as potent inhibitors of Aurora kinases and demonstrated effectiveness in inhibiting cell proliferation (V. Bavetsias et al., 2007).

Antimicrobial Activity

- Thiazole derivatives, similar to the compound , have shown significant antibacterial and antifungal activities. For instance, certain thiazole compounds exhibited the highest activity against specific bacterial strains (G. Saravanan et al., 2010).

- Additionally, 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives displayed promising results against plant fungi and bacteria (G. Liao et al., 2017).

Analgesic and Anti-inflammatory Activities

- Some thiazole derivatives, structurally related to the queried compound, have been explored for their analgesic and anti-inflammatory activities. Certain derivatives demonstrated mild to good analgesic activities in experimental models (G. Saravanan et al., 2011).

- In another study, N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives showed significant anti-inflammatory activity, indicating the potential of similar compounds in this application (K. Sunder & Jayapal Maleraju, 2013).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various targets depending on their specific structure and functional groups . For instance, some thiazole derivatives have been found to block calcium channels that inhibit the NDH-2 enzyme, causing dissipation of the membrane potential .

Biochemical Pathways

Thiazole derivatives have been known to impact a variety of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

For instance, the synergistic effect of Gamma radiation was studied for some thiazole derivatives, and their IC50 values markedly decreased .

Propiedades

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-16-11-12-20-22(17(16)2)25-23(29-20)26(14-18-8-6-7-13-24-18)21(27)15-28-19-9-4-3-5-10-19/h3-13H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQLWLFUCCKOOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)COC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

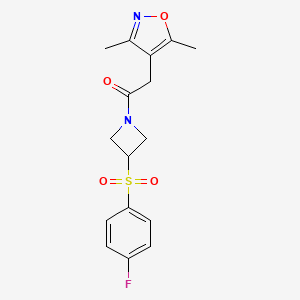

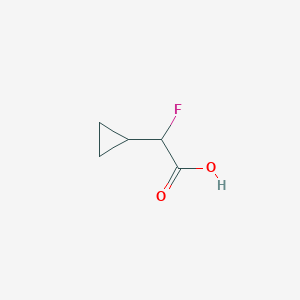

![4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B3007194.png)

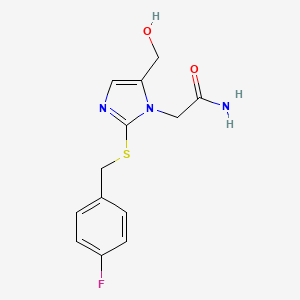

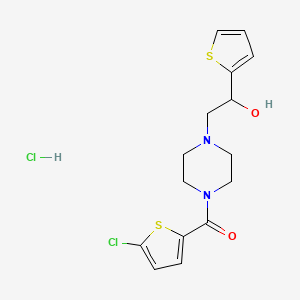

![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate](/img/structure/B3007199.png)

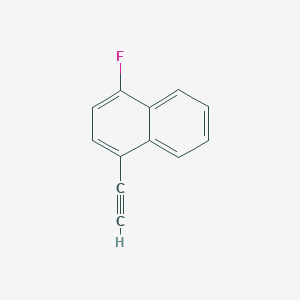

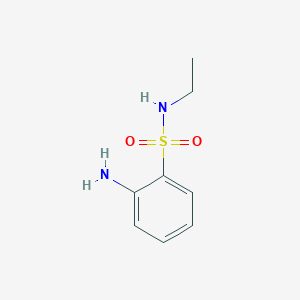

![2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B3007205.png)

![3-[(2,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B3007208.png)